molecular formula C15H19NO3 B13897949 Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13897949
M. Wt: 261.32 g/mol
InChI Key: OQWGZBJXUTYQAE-HNNXBMFYSA-N
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Description

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a chiral spirocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a unique spiro[3.5]nonane scaffold that incorporates both oxygen and nitrogen heteroatoms within a rigid, three-dimensional structure, making it a privileged scaffold for constructing bioactive molecules . The benzyloxycarbonyl (Cbz) group serves as a protective group for the secondary amine, enabling further synthetic manipulations . The defined (4S) stereochemistry is critical for achieving stereoselective synthesis in the development of potential therapeutic agents.Research applications and value: Spirocyclic compounds like this 1-oxa-8-azaspiro[3.5]nonane core are increasingly investigated for their potential in central nervous system (CNS) disorders, pain management, and inflammatory diseases . The structural motif is a key feature in compounds studied as Fatty Acid Amide Hydrolase (FAAH) inhibitors for treating pain, anxiety, and urinary incontinence . Furthermore, recent patent literature highlights the significance of 1-oxa-8-azaspiro[4.5]decane derivatives as potent inhibitors of Emopamil-Binding Protein (EBP), a novel target for promoting remyelination in diseases like multiple sclerosis . The inhibition of EBP leads to an accumulation of 8-9 unsaturated sterols, which activates the formation of oligodendrocytes and the repair of damaged myelin sheaths, a crucial process for treating demyelinating diseases . This makes the scaffold a promising starting point for research in neurodegenerative and neuroinflammatory conditions. This product is intended for professional research and industrial or commercial usage only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2/t15-/m0/s1

InChI Key

OQWGZBJXUTYQAE-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Data

Property Value
Chemical Name Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
CAS Number 1527519-14-7
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Stereochemistry (4S)
SMILES C1C[C@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3
IUPAC Name This compound
Purity (commercially available) ≥97%

Preparation Methods

Spirocyclic Core Construction

The synthesis of the spiro[3.5]nonane core is central to the preparation of this compound. Several strategies are documented for constructing such spirocyclic frameworks:

Cyclization of Bis(2-haloethyl) Ether with Cyanoacetaldehyde Diethyl Acetal

A robust method for synthesizing spirocyclic intermediates involves the cyclization of bis(2-chloroethyl) ether (or its bromo/iodo analogs) with cyanoacetaldehyde diethyl acetal. The reaction is performed in N,N-dimethylformamide (DMF) with an acid-binding agent (e.g., potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., potassium iodide):

  • Reaction Conditions:

    • Temperature: 70–100 °C
    • Reaction Time: 10–24 hours
    • Acid-binding agent: potassium carbonate, sodium carbonate, or sodium bicarbonate
    • Phase transfer catalyst: tetrabutylammonium bromide/chloride/hydrogen sulfate
    • Iodo metal salt: potassium iodide or sodium iodide
  • Procedure:

    • Combine bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in DMF.
    • Add acid-binding agent, phase transfer catalyst, and iodo metal salt.
    • Heat and stir at 70–100 °C for 12–24 hours.
    • Workup involves extraction with ethyl acetate, washing with sodium bicarbonate solution, drying, and concentration to yield the spirocyclic intermediate.
Step Reagents Conditions Yield (%)
1 Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, K2CO3, TBAB, KI DMF, 70–100 °C, 12–24 h 56.3–82.6
Reduction of Spirocyclic Nitrile

The cyano group in the spirocyclic intermediate is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):

  • Reaction Conditions:
    • Temperature: −10 °C (initial), then allowed to warm
    • Addition: LiAlH4 in portions
    • Workup: Quenching with water and sodium hydroxide, filtration, and purification by neutral alumina column chromatography
Step Reagents Conditions Yield (%)
2 LiAlH4 THF, −10 °C, 4–8 h 56.3–82.6

Alternative Synthetic Approaches

Petasis Reaction for Spirocyclic Amines

Recent literature describes the use of the Petasis reaction (borono–Mannich reaction) to generate spirocyclic amines, which can then be acylated to yield the desired benzyl carboxylate derivative. This approach allows for the formation of the spirocyclic core with a free amine, facilitating subsequent functionalization.

  • Advantages:
    • Flexibility in installing various N-protecting groups
    • Potential for multigram-scale synthesis
    • Mild conditions and good functional group tolerance
Step Reagents Conditions Yield (%)
1 Ketone, pinacol allylboronate, ammonia Methanol, RT, 12–24 h Variable (moderate to good)
2 Benzyl chloroformate DCM, base, 0–25 °C Variable (moderate to good)

Summary Table of Key Preparation Steps

Synthetic Step Key Reagents/Conditions Typical Yield (%) Notes
Cyclization Bis(2-haloethyl) ether + cyanoacetaldehyde diethyl acetal, DMF, K2CO3, TBAB, KI, 70–100 °C 56–83 Spirocyclic nitrile intermediate
Reduction LiAlH4, THF, −10 °C to RT 56–83 Spirocyclic amine
Acylation Benzyl chloroformate, base, DCM, 0–25 °C 60–80 Benzyl carboxylate introduction
Petasis Reaction Route Ketone, pinacol allylboronate, NH3, MeOH Moderate to good Alternative route to spirocyclic amine

Research Findings and Practical Considerations

  • The two-step cyclization and reduction sequence is efficient and scalable, with yields up to 82.6% for the spirocyclic core.
  • The acylation step with benzyl chloroformate is standard and affords good yields under mild conditions.
  • The Petasis reaction offers an alternative, modular approach to the spirocyclic amine, allowing for flexible N-protection strategies and potential for large-scale synthesis.
  • Purification is typically achieved via column chromatography, and the final product is characterized by NMR, MS, and HPLC for purity confirmation.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the benzyl group and heteroatoms can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares key structural and functional properties of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate with analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Applications
This compound C₁₅H₁₉NO₃ 261.32 Benzyl ester 1527519-14-7 ≥97% Drug discovery, chiral intermediates
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate C₁₁H₂₀N₂O₃ 228.28 tert-Butyl ester, additional N atom 1251005-61-4 95% Peptidomimetics, kinase inhibitors
tert-Butyl 2-oxo-8-azaspiro[3.5]nonane-8-carboxylate C₁₃H₂₁NO₃ 239.31 tert-Butyl ester, ketone group 1359704-84-9 N/A Synthetic intermediates
Benzyl (S)-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate C₁₅H₁₉NO₃ 261.32 Benzyl ester, altered heteroatom positions 2098060-63-8 N/A Conformational studies

Key Observations :

  • Heteroatom Variations: The addition of a second nitrogen atom (e.g., in tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate) increases hydrogen-bonding capacity, making it suitable for targeting enzymes like proteases .
Pharmacological Relevance
  • Comparative Stability: The benzyl ester group offers greater hydrolytic stability under physiological conditions compared to oxalate salts (e.g., 1-Oxa-6-azaspiro[3.5]nonane oxalate, CAS 1523606-44-1), which may degrade rapidly in vivo .

Biological Activity

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, with the CAS number 1527519-14-7, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of various biologically active compounds.

Biological Activity

The biological activity of this compound has been explored in several contexts, including its effects on specific biological pathways and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, compounds similar to Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Inhibition of Enzymatic Activity

Research has demonstrated that this compound can inhibit specific enzymes involved in pathogenic processes. For example, it has been tested for its ability to inhibit the Type III Secretion System (T3SS) in bacteria, which is crucial for their virulence . The inhibition was observed at concentrations around 50 μM, indicating a promising therapeutic target.

Neuroprotective Effects

Studies exploring neuroprotective properties have indicated that spirocyclic compounds can modulate neuroinflammatory pathways. The benzyl group in this compound may enhance its ability to cross the blood-brain barrier, which is critical for neuroprotective applications .

Case Studies

Several case studies highlight the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane showed notable inhibition rates comparable to standard antibiotics .
  • Enzyme Inhibition : In a controlled laboratory setting, the compound was assessed for its ability to inhibit CPG2 secretion in pathogenic bacteria. Results indicated that at higher concentrations (50 μM), there was a significant reduction in enzyme activity, which is critical for bacterial virulence .
  • Neuroprotective Study : In a model of neuroinflammation, Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane was found to reduce inflammatory markers significantly, suggesting potential use in treating neurodegenerative diseases .

Data Summary Table

Property Value
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
CAS Number1527519-14-7
Antimicrobial ActivityEffective against S. aureus and E. coli
T3SS Inhibition Concentration50 μM
Neuroprotective EffectsSignificant reduction in inflammation markers

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